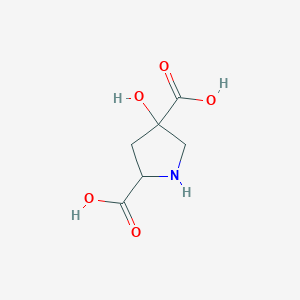
4-Hydroxypyrrolidine-2,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxypyrrolidine-2,4-dicarboxylic acid is a unique organic compound characterized by the presence of a hydroxyl group and two carboxylic acid groups attached to a pyrrolidine ring. This compound is of significant interest in various fields of scientific research due to its distinctive chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyrrolidine-2,4-dicarboxylic acid typically involves the hydroxylation of pyrrolidine-2,4-dicarboxylic acid. One common method includes the use of silica-mediated monohydrolysis of dicarboxylic esters . This process involves silanolysis at elevated temperatures on the silica gel surface, followed by cleavage under mild conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Hydroxypyrrolidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions involving the hydroxyl group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
4-Hydroxypyrrolidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 4-hydroxypyrrolidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and other biological processes .
類似化合物との比較
4-Hydroxypyridine-2-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains two pyridine rings and two carboxylic acid groups.
Pyrrolidine-2,4-dicarboxylic acid: Lacks the hydroxyl group present in 4-hydroxypyrrolidine-2,4-dicarboxylic acid.
Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxylic acid groups on a pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
64927-39-5 |
|---|---|
分子式 |
C6H9NO5 |
分子量 |
175.14 g/mol |
IUPAC名 |
4-hydroxypyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO5/c8-4(9)3-1-6(12,2-7-3)5(10)11/h3,7,12H,1-2H2,(H,8,9)(H,10,11) |
InChIキー |
GFWDQMVDXJKHMG-UHFFFAOYSA-N |
正規SMILES |
C1C(NCC1(C(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



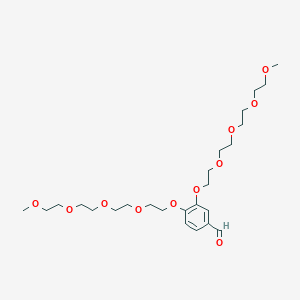
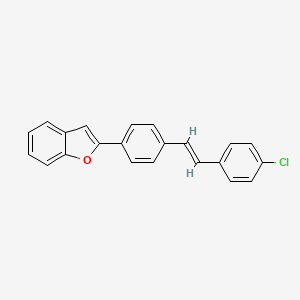
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
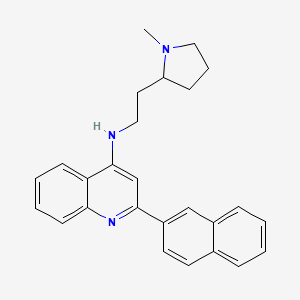
![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)

![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)
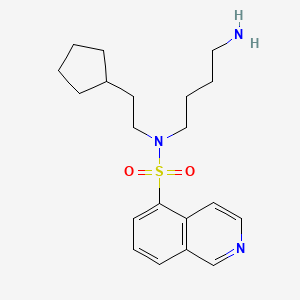
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)
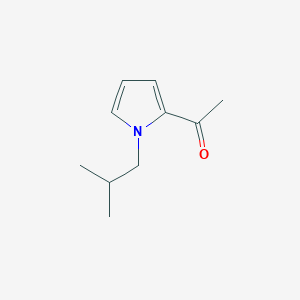


![(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)
